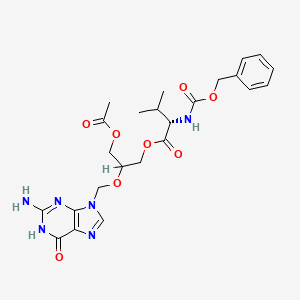

O-Acetyl N-Benzyloxycarbonyl Valganciclovir

説明

X-ray Diffraction (XRD)

While crystallographic data for this compound is not explicitly reported in the literature, its structural analogs (e.g., valganciclovir) exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 8.35 (s, 1H, purine H-8), 7.35–7.25 (m, 5H, Cbz aromatic protons), 5.95 (d, 1H, NH), 4.50–4.20 (m, 4H, propyl and methoxy protons), and 2.05 (s, 3H, acetyl CH₃).

- ¹³C NMR : Peaks at δ 170.5 (acetyl C=O), 166.2 (Cbz C=O), 156.0 (purine C-6), and 55.8 (chiral valine C-α).

Infrared (IR) Spectroscopy

Prominent absorptions at 3410 cm⁻¹ (N–H stretch), 1742 cm⁻¹ (ester C=O), 1727 cm⁻¹ (Cbz C=O), and 1694 cm⁻¹ (purine C=O).

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 531.54 [M+H]⁺ , with fragment ions at m/z 488.50 (loss of acetyl group) and 355.38 (cleavage of the Cbz group).

Stereochemical Configuration and Chiral Center Analysis

The compound contains a single chiral center at the C-2 position of the valine residue, configured as S (L-valine derivative). This stereochemistry is critical for its role as a synthetic intermediate, ensuring compatibility with enzymatic hydrolysis during prodrug activation. The acetyl and Cbz groups do not introduce additional stereocenters but influence conformational rigidity, as evidenced by restricted rotation in the propyl ester linkage.

Table 2: Stereochemical comparison with valganciclovir

| Feature | This compound | Valganciclovir |

|---|---|---|

| Chiral Centers | 1 (S configuration) | 1 (S configuration) |

| Protecting Groups | Acetyl, Cbz | None |

| Conformational Flexibility | Reduced due to ester substituents | Higher |

Comparative Structural Analysis with Parent Compound Valganciclovir

Valganciclovir (C₁₄H₂₂N₆O₅) is the parent antiviral prodrug, whereas this compound serves as a protected derivative for synthetic and analytical purposes. Key differences include:

- Protecting Groups : The addition of acetyl and Cbz groups prevents premature hydrolysis during synthesis, enhancing stability.

- Solubility : The hydrophobic Cbz group reduces aqueous solubility compared to valganciclovir.

- Reactivity : The ester linkages in the derivative are more susceptible to enzymatic cleavage, aligning with its role as a synthetic intermediate.

Structural Implications :

特性

IUPAC Name |

[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEPPXVLNHJWMG-ZVAWYAOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432122 | |

| Record name | [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194159-22-3 | |

| Record name | [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 3-(acetyloxy)-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K58XWW53RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves multiple steps, starting with the protection of Valganciclovir. The compound is synthesized by reacting Valganciclovir with acetic anhydride and benzyloxycarbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands, ensuring high purity and yield through optimized reaction conditions and purification techniques.

化学反応の分析

O-Acetyl N-Benzyloxycarbonyl Valganciclovir undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Pharmaceutical Applications

Antiviral Properties

O-Acetyl N-Benzyloxycarbonyl Valganciclovir serves as a prodrug that is converted to ganciclovir upon administration. Ganciclovir acts by inhibiting viral DNA synthesis, specifically targeting CMV infections. The mechanism involves phosphorylation by viral kinases, leading to the formation of ganciclovir triphosphate, which competes with natural nucleotides during viral DNA replication .

Quality Control and Reference Standards

This compound is utilized as a reference standard in the pharmaceutical industry for impurity profiling of ganciclovir and its formulations. It helps ensure compliance with regulatory standards set forth by agencies such as the FDA . Additionally, it is employed in stability studies and validation processes during the drug development phase.

Analytical Chemistry

Reference Standard in Analytical Techniques

this compound is widely used in analytical chemistry as a reference standard for various techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are essential for studying reaction mechanisms and assessing the stability of pharmaceutical compounds.

Biological Research

Proteomics and Protein Interaction Studies

In biological research, this compound is employed to investigate protein interactions and modifications within cellular systems. Its use in proteomics allows researchers to better understand the biochemical pathways involved in viral infections and the cellular responses to antiviral treatments.

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of Valganciclovir derivatives in treating CMV infections among HIV-positive patients. For instance, studies have demonstrated that patients receiving ganciclovir or its prodrugs exhibit significant improvements in managing CMV retinitis compared to those receiving placebo treatments .

Toxicity and Safety Studies

Research into the toxicity profiles of this compound has been conducted as part of safety assessments for drug formulations. These studies are crucial for determining the therapeutic index and potential adverse effects associated with its use in clinical settings .

作用機序

As a derivative of Valganciclovir, O-Acetyl N-Benzyloxycarbonyl Valganciclovir is rapidly converted to Ganciclovir in the body. Ganciclovir is an analogue of guanosine and gets incorporated into viral DNA, inhibiting DNA polymerase and preventing viral replication. This mechanism is crucial for its antiviral activity against cytomegalovirus .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Comparative Insights

In contrast, N-Carbobenzyloxy Valganciclovir lacks the acetyl group, reducing its molecular weight (488.50 vs. 530.53 g/mol) and possibly its synthetic versatility .

Isotopic Derivatives: Valganciclovir-d8 and this compound-d5 incorporate deuterium atoms for use as analytical standards.

Pharmacokinetic Implications :

- Valganciclovir itself is designed for high oral bioavailability (~60%) due to its esterase-mediated conversion to ganciclovir . However, this compound’s modifications likely render it pharmacologically inactive , as its bulkier structure may hinder enzymatic cleavage or cellular uptake .

Role as Impurities :

- This compound is classified as a process-related impurity in Valganciclovir synthesis, necessitating strict quality control during manufacturing . Other impurities, such as Valganciclovir Impurity C (CAS: 1202645-50-8), exhibit distinct structural deviations (e.g., altered stereochemistry) that may arise during synthesis .

Research and Regulatory Significance

- Analytical Applications : Deuterated versions (e.g., -d5, -d8) are critical for quantifying Valganciclovir and its metabolites in biological matrices, ensuring accurate therapeutic drug monitoring (TDM) .

- Synthetic Utility : The benzyloxycarbonyl group in this compound serves as a protective group in organic synthesis, enabling selective reactions in complex pathways .

- Safety Profile : While Valganciclovir is associated with leukopenia and renal toxicity, this compound’s role as an impurity requires adherence to ICH guidelines (e.g., ≤0.15% threshold for unidentified impurities) .

生物活性

O-Acetyl N-Benzyloxycarbonyl Valganciclovir is a derivative of Valganciclovir, a potent antiviral medication primarily used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This compound is designed to enhance the pharmacological properties of its parent drug, Ganciclovir, by improving its bioavailability and stability. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 530.53 g/mol |

| CAS Number | 194159-22-3 |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound functions as a prodrug that undergoes metabolic conversion to Ganciclovir upon administration. The protective groups (O-acetyl and N-benzyloxycarbonyl) enhance its stability and absorption in the gastrointestinal tract. This conversion is facilitated by esterases present in the intestinal and hepatic tissues, leading to increased levels of Ganciclovir in systemic circulation, which subsequently inhibits viral DNA synthesis by interfering with viral polymerase activity.

Enhanced Bioavailability

Research indicates that the introduction of protective groups significantly improves the bioavailability of Ganciclovir. For instance, it has been noted that prodrugs like this compound can enhance uptake through peptide transporters (PEPT1), resulting in a bioavailability increase by 3- to 5-fold compared to oral Ganciclovir administration .

Antiviral Efficacy

This compound exhibits potent antiviral activity against CMV. In vitro studies have demonstrated that it effectively inhibits CMV replication at concentrations that are significantly lower than those required for Ganciclovir alone. The compound's efficacy is attributed to its rapid conversion to Ganciclovir and its enhanced cellular uptake.

Case Study: CMV Retinitis Treatment

A clinical study involving patients with AIDS-related CMV retinitis showed that treatment with this compound resulted in improved visual outcomes compared to standard Ganciclovir therapy. Patients receiving this prodrug reported fewer side effects and a more sustained antiviral response .

Cytotoxicity Profile

While this compound is effective against CMV, it is crucial to assess its cytotoxicity. Studies have shown that this compound has a favorable selective index, indicating lower toxicity to host cells compared to its antiviral efficacy against CMV. This characteristic makes it a promising candidate for further clinical development .

Research Findings

Recent research has focused on optimizing the synthesis and application of this compound:

- Synthesis Improvements : Alternative synthetic routes have been explored to enhance yield and reduce production costs while maintaining the compound's biological activity .

- Pharmacokinetics Studies : Investigations into the pharmacokinetics of this prodrug have highlighted its rapid metabolism and distribution profile, which are critical for effective antiviral therapy .

Summary of Key Research Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。